2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 6-position of the pyrrolopyrimidine ring.
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine are tyrosine kinase and signal transducers and activators of transcription 6 (STAT6) . These proteins play a crucial role in cell signaling pathways, regulating cellular functions such as cell growth, differentiation, and immune response .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions .
Biochemical Pathways
The inhibition of tyrosine kinase and STAT6 by this compound affects several biochemical pathways. These include pathways involved in cell growth and differentiation, immune response, and possibly others . The downstream effects of these disruptions can vary, but they often result in altered cellular functions or cell death .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of tyrosine kinase and STAT6 . This inhibition disrupts normal cell signaling, leading to changes in cellular functions such as growth and differentiation . In some cases, this can lead to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves the chlorination of pyrrolopyrimidine derivatives. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Medicinal Chemistry: It serves as an intermediate in the synthesis of tyrosine kinase inhibitors, which are important in cancer treatment.
Biological Research: The compound is used in the development of inhibitors for specific enzymes and proteins involved in disease pathways.
Industrial Applications: It is employed in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the methyl group at the 6-position, which can affect its biological activity and binding affinity.
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidine: Contains a cyclopentyl group, which can enhance its lipophilicity and cellular uptake.
Uniqueness
2-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency as a kinase inhibitor and its selectivity towards specific molecular targets .
Properties
IUPAC Name |
2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5-3-9-7(8)11-6(5)10-4/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAZSNWPTPEEJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C(N=C2N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401252565 | |
Record name | 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-56-9 | |
Record name | 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401252565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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